molecular formula C18H13N3O5S2 B2626286 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 921526-43-4

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2626286
CAS No.: 921526-43-4
M. Wt: 415.44
InChI Key: HBNBNIXOVXRIRW-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic chemical compound provided for research purposes. With a molecular formula of C23H23N3O5S3 and a molecular weight of 517.63 g/mol, this compound is characterized by a purity of 95% or higher . Its structure incorporates several pharmaceutically important motifs, including a 7-ethoxybenzofuran group and a nitrothiophene carboxamide, which are classes of heterocycles known for their significant potential in medicinal chemistry research . Benzofuran and thiazole derivatives are recognized as crucial scaffolds in drug discovery, with documented investigations into their diverse biological activities . Specifically, benzofuran-containing compounds are being actively studied for their anticancer properties, with some derivatives demonstrated to induce apoptosis in cancer cell lines . Furthermore, the nitrothiophene carboxamide (NTC) moiety is of particular interest, as related compounds have been identified as prodrugs requiring activation by bacterial nitroreductases, showing potent and narrow-spectrum antibacterial activity against certain Gram-negative pathogens in preclinical studies . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents in areas such as oncology and infectious diseases. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Specifications: CAS Number: 921871-52-5 Molecular Formula: C23H23N3O5S3 Molecular Weight: 517.63 g/mol Purity: ≥95%

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-2-25-12-5-3-4-10-8-13(26-16(10)12)11-9-27-18(19-11)20-17(22)14-6-7-15(28-14)21(23)24/h3-9H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBNIXOVXRIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Benzofuran scaffold : Known for its diverse biological activities.
  • Thiazole ring : Enhances the compound's interaction with biological targets.
  • Nitrothiophene moiety : Contributes to its potential pharmacological effects.

These structural elements allow the compound to engage in multiple chemical interactions, making it a subject of interest in medicinal chemistry.

The mechanism of action for this compound involves:

  • Interaction with molecular targets : The compound binds to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Induction of apoptosis : In cancer cells, the compound may trigger programmed cell death, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notable findings include:

  • Effective against Staphylococcus aureus and Escherichia coli , showcasing its potential as an antibacterial agent.
PathogenActivity Level
Staphylococcus aureusSignificant activity
Escherichia coliModerate activity

Anticancer Activity

Studies have demonstrated that this compound possesses notable anticancer properties:

  • Growth inhibition : The compound has shown significant growth inhibitory effects against various cancer cell lines. For example, it exhibited GI50 values in the low micromolar range against several cancer types, indicating potent cytotoxicity .
Cancer Cell LineGI50 (µM)
ACHN2.74
HCT152.37
MDA-MB-2312.20
NUGC-32.48
PC-32.68

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into their pharmacological profiles:

  • Benzofuran Derivatives : A study highlighted that benzofuran compounds exhibit a wide range of therapeutic potentials including antibacterial and anticancer activities .
  • Thiazole Compounds : Research indicated that thiazole derivatives often demonstrate promising antibacterial properties, which may be enhanced in combination with other structural motifs like benzofuran .
  • Synthesis Techniques : The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity using modern techniques such as microwave-assisted synthesis.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations and properties of analogous compounds:

Compound Name / ID Thiazole Substituent Nitrothiophene Modifications Molecular Formula Purity (%) Key Biological Activity Reference
Target Compound 4-(7-ethoxybenzofuran-2-yl) None C₁₉H₁₅N₃O₅S₂ N/A Not explicitly reported N/A
N-(5-methyl-4-phenylthiazol-2-yl)-... 5-methyl-4-phenyl None C₁₅H₁₁N₃O₃S₂ N/A Antibacterial (narrow spectrum)
N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-... 4-(4-fluorophenyl), 5-methyl None C₁₅H₁₀FN₃O₃S₂ (CAS: 796081-45-3) N/A Antibacterial screening
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-... 4-(3-methoxy-4-(trifluoromethyl)phenyl) None C₁₆H₁₀F₃N₃O₄S₂ 42 Antibacterial (mechanistic studies)
N-(4-(4-cyanophenyl)thiazol-2-yl)-... 4-(4-cyanophenyl) None C₁₅H₈N₄O₃S₂ (CAS: 2147485-11-6) N/A Antibacterial development
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 5-(2,4-dichlorobenzyl) Thiophene (non-nitro) C₁₅H₁₀Cl₂N₂OS N/A Anticancer (cytotoxic effects)

Notes:

  • Ethoxybenzofuran vs. This may influence binding affinity in biological targets .
  • Nitrothiophene Core : All analogs retain the 5-nitrothiophene-2-carboxamide backbone, critical for electron-withdrawing properties and interactions with bacterial enzymes (e.g., DNA gyrase) .
  • Purity Variability : Compound purity ranges from 42% to >99% in analogs, highlighting challenges in synthesis and purification for nitrothiophene derivatives .

Physicochemical Properties

  • Solubility : Nitrothiophene carboxamides generally exhibit low aqueous solubility due to aromatic stacking, necessitating formulation optimization for in vivo studies .

Q & A

Q. Optimization Tips :

  • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
  • Monitor reaction progress via TLC (silica gel, UV visualization).
  • Purify intermediates via column chromatography (hexane/EtOAc gradient) .

Basic: How is the compound characterized spectroscopically, and what analytical data are essential for validation?

Answer:
Critical spectroscopic methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm substituent integration (e.g., ethoxy protons at δ ~1.3–1.5 ppm, benzofuran aromatic protons at δ ~6.5–7.5 ppm).
    • ¹³C NMR : Identify carbonyl (C=O, δ ~160–170 ppm) and nitro group (C-NO₂, δ ~125–135 ppm) signals .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula.
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S to confirm purity .
  • IR Spectroscopy : Detect key functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .

Q. Example Workflow :

Step Method Purpose
1HPLC-PDAPurity check
2MTT assay (A549 cells)Cytotoxicity screening
3Molecular docking (mGluR5)Target interaction prediction

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., mGluR5, kinases). Focus on hydrogen bonding (nitro/carbonyl groups) and π-π stacking (benzofuran-thiazole) .

MD Simulations :

  • Run 100-ns simulations (GROMACS) to assess binding stability in explicit solvent.

QSAR Modeling :

  • Train models using descriptors like logP, polar surface area, and nitro group electronegativity to predict activity trends .

Q. Key Parameters :

  • Docking Score Threshold : ≤−6.0 kcal/mol for high-affinity binding.
  • MD Metrics : RMSD <2.0 Å over simulation trajectory.

Advanced: How can synthesis yields be optimized while minimizing side products?

Answer:

Reagent Screening :

  • Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling .

Solvent Optimization :

  • Compare DMF (polar aprotic) vs. THF (low polarity) for carboxamide coupling .

Temperature Control :

  • Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate thiazole formation .

Q. DOE Example :

Variable Levels Tested Optimal Condition
CatalystPd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(PPh₃)₄ (yield: 78%)
SolventDMF, THF, DCMDMF (yield: 82%)
Temp.80°C, 100°C, 120°C100°C (yield: 85%)

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

pH Stability Study :

  • Incubate the compound in buffers (pH 2–9, 37°C) for 24h. Monitor degradation via HPLC .

Plasma Stability :

  • Expose to human plasma (37°C, 1h). Quench with acetonitrile, centrifuge, and analyze supernatant .

Light/Thermal Stability :

  • Store at 4°C, 25°C, and 40°C for 1 month. Assess decomposition by TLC/NMR .

Q. Key Findings :

  • pH 7.4 : >90% stability after 24h.
  • Plasma : 60% remaining after 1h (suggests susceptibility to esterases).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.